

Data Presentation: Selectivity Profile of Compound 18f

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Compound of Interest		
Compound Name:	hCAXII-IN-2	
Cat. No.:	B12412275	Get Quote

The inhibitory activity of compound 18f was evaluated against four key human carbonic anhydrase isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition constants (K_i) are summarized in the table below, providing a clear quantitative comparison of the inhibitor's potency and selectivity.[4]

Carbonic Anhydrase Isoform	Inhibition Constant (K _i) in nM
hCA I	955
hCA II	515
hCA IX	21
hCA XII	5

Data sourced from: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold.[4]

The data clearly indicates that compound 18f is a highly potent inhibitor of hCA XII with a K_i of 5 nM.[4] It also shows significant inhibitory activity against hCA IX (K_i = 21 nM).[4] Importantly, the compound is significantly less potent against the off-target cytosolic isoforms hCA I and hCA II, with K_i values of 955 nM and 515 nM, respectively.[4] This demonstrates a favorable selectivity profile for the tumor-associated isoforms over the ubiquitous cytosolic ones.



Experimental Protocols

The determination of the inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydrase assay. This method measures the enzymecatalyzed hydration of carbon dioxide.

Stopped-Flow CO2 Hydrase Assay Protocol

This protocol is a standard method for measuring the inhibition of carbonic anhydrase activity.

- 1. Reagents and Buffers:
- Buffer: Tris-HCl buffer (pH 7.4).
- Substrate: Saturated CO2 solution.
- Indicator: p-Nitrophenol.
- Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
- Inhibitor: Compound 18f dissolved in a suitable solvent (e.g., DMSO).
- 2. Instrumentation:
- A stopped-flow spectrophotometer.
- 3. Assay Procedure:
- All measurements are performed at a constant temperature, typically 25°C.
- The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO₂ substrate solution in the stopped-flow instrument.
- The change in absorbance of the pH indicator (p-nitrophenol) is monitored over time as the hydration of CO₂ leads to a change in pH.

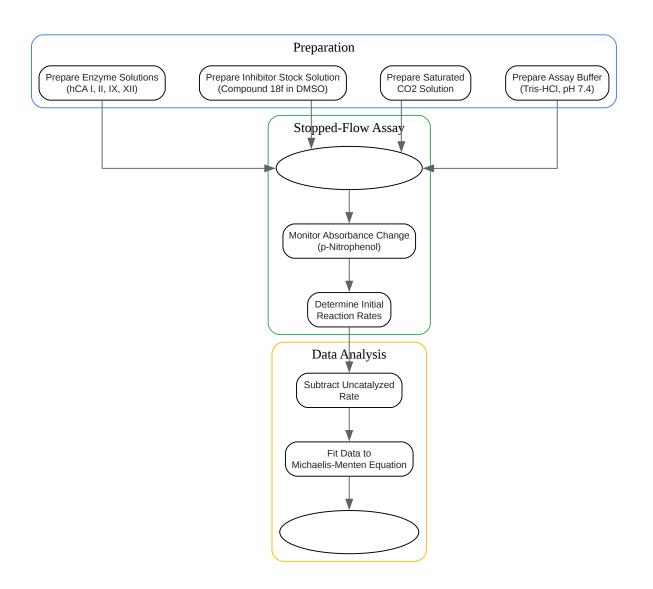


- The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.
- The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and is subtracted from the catalyzed rates.
- Inhibition constants (K_i) are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.

Mandatory Visualizations

Experimental Workflow for Determining CA Inhibition Profile



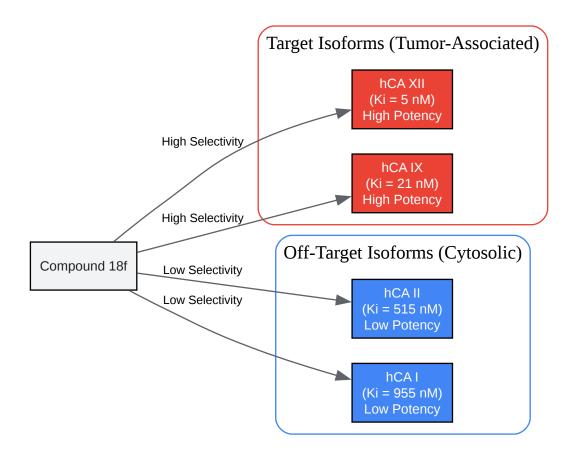


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Caption: Workflow for determining the inhibition constants (Ki) of a compound against various carbonic anhydrase isoforms using a stopped-flow CO2 hydrase assay.



Logical Relationship of CA Isoform Selectivity



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References

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- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
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